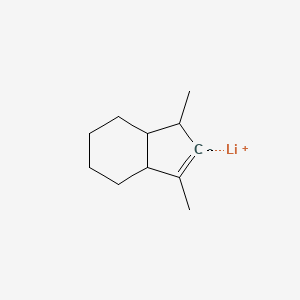
lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide is a chemical compound with the molecular formula C11H17Li It is a lithium salt of a bicyclic hydrocarbon, which is structurally related to indene derivatives
Méthodes De Préparation
The synthesis of lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide typically involves the reaction of 1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-one with a lithium reagent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent the hydrolysis of the lithium salt. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The lithium atom can be substituted with other metal cations or organic groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions.
Applications De Recherche Scientifique
Lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The bicyclic hydrocarbon structure allows it to interact with hydrophobic regions of biological molecules, potentially altering their function .
Comparaison Avec Des Composés Similaires
Similar compounds to lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide include:
1,3,3a,4,5,6,7,7a-octahydroinden-2-one: A related compound with a similar bicyclic structure but without the lithium ion.
1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-one:
Propriétés
Numéro CAS |
168889-62-1 |
|---|---|
Formule moléculaire |
C11H17Li |
Poids moléculaire |
156.2 g/mol |
Nom IUPAC |
lithium;1,3-dimethyl-1,2,3a,4,5,6,7,7a-octahydroinden-2-ide |
InChI |
InChI=1S/C11H17.Li/c1-8-7-9(2)11-6-4-3-5-10(8)11;/h8,10-11H,3-6H2,1-2H3;/q-1;+1 |
Clé InChI |
VBSYQCMDAHXLEQ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC1[C-]=C(C2C1CCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)
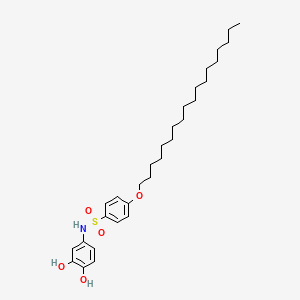
![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)
![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
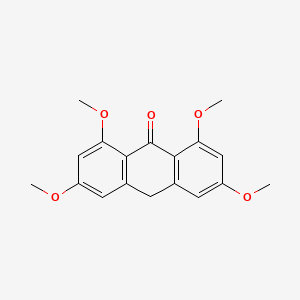
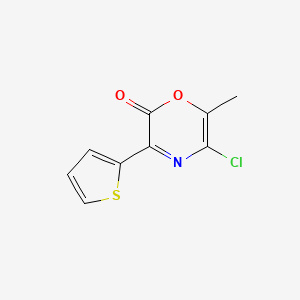

![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
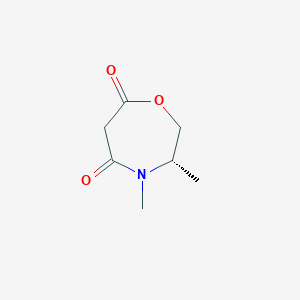
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
![1,5-Azulenedione, 3-[(4-methylphenyl)amino]-](/img/structure/B15163109.png)
![Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane](/img/structure/B15163111.png)
